For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CN128 Hydrochloride for Iron Overload Disorders
Introduction
Iron overload disorders, such as β-thalassemia and hemochromatosis, are characterized by the excessive accumulation of iron in various organs, leading to severe tissue damage, particularly to the liver, heart, and endocrine systems.[1] If left untreated, this condition can result in significant morbidity and mortality.[1] For decades, the standard of care has been chelation therapy, which aims to bind excess iron and facilitate its excretion.[2]
Current iron chelators like deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX) have limitations, including poor oral bioavailability (DFO), lower efficacy, and adverse side effects.[3][4] Deferiprone's efficacy, for instance, is hampered by rapid glucuronidation into a non-chelating metabolite.[4] This has driven the search for a new generation of orally active iron chelators with an improved therapeutic index.[3] CN128 hydrochloride, a novel hydroxypyridinone derivative, has emerged as a promising candidate, demonstrating superior iron scavenging abilities and a favorable safety profile in preclinical studies.[4][5] It is currently under clinical investigation for the treatment of iron overload in patients with β-thalassemia.[3][5]
Mechanism of Action
CN128 is an orally active and selective bidentate iron chelator belonging to the hydroxypyridinone (HOPO) class.[5][6] Its fundamental mechanism involves binding to excess iron, primarily in the ferric (Fe³⁺) state, to form a stable complex that can be readily excreted from the body.[2][5] The affinity and selectivity of CN128 for Fe³⁺ are comparable to those of deferiprone.[4][5]
The key therapeutic action of CN128 is the reduction of the Labile Iron Pool (LIP) within cells. This pool of reactive iron is a major contributor to oxidative stress through the Fenton reaction, which generates highly damaging reactive oxygen species (ROS) and can lead to ferroptosis, a form of iron-dependent programmed cell death.[5] By sequestering this labile iron, CN128 mitigates ROS-induced cellular damage and inhibits the ferroptosis pathway.[5] A study investigating its effects in the context of Parkinson's disease, another condition linked to iron accumulation, found that CN128 effectively reduces the iron-mediated oxidation of dopamine and the formation of toxic quinones.[7]
Preclinical Data
Preclinical studies in rodent models have demonstrated the promising pharmacokinetic and efficacy profile of CN128 hydrochloride.
Pharmacokinetics
In rats, CN128 exhibits excellent oral bioavailability and a high maximal plasma concentration.[6] These favorable properties suggest efficient absorption and systemic exposure following oral administration.
| Parameter | Value | Conditions | Source |
| Oral Bioavailability | 82.6% | 75 μmol/kg, i.g. in rats | [6] |
| Cmax | 8.671 mg/L | 75 μmol/kg, i.g. in rats | [6] |
| AUC | 16.38 mg/L•h | 75 μmol/kg, i.g. in rats | [6] |
Efficacy and Safety
CN128 has shown superior iron scavenging capabilities compared to deferiprone. Its efficacy is dose-dependent.[6] Furthermore, it has been found to be well-tolerated in rats with no mortality observed even at high dose levels, and it lacks genetic toxicity.[6]
| Study Type | Finding | Conditions | Source |
| Iron Scavenging Efficacy | Exhibited good, dose-dependent iron scavenging activity. | 450 μmol/kg, p.o. in rats | [6] |
| Comparative Efficacy | Showed 3.8-fold greater iron removal efficacy compared to a similar dose of deferiprone. | 150 μmol/kg, p.o. in iron-overloaded rats | [5] |
| Toxicity | Lacks genetic toxicity. | Not specified | [6] |
| Tolerability | Well-tolerated with no mortality at high dose levels. | Not specified | [6] |
Clinical Development
Based on its strong preclinical profile, CN128 has advanced into clinical trials for the treatment of β-thalassemia in patients with iron overload.[4][5]
Phase IIb Clinical Study (NCT05355766)
A single-arm, open-label Phase IIb study was initiated to assess the long-term safety and efficacy of CN128 in transfusion-dependent thalassemia patients with severe liver iron overload.[8]
| Parameter | Description |
| Official Title | Phase IIb Clinical Study to Assess the Safety and Efficacy of CN128 Tablets in the Treatment of Iron Overload in Transfusion Dependent Thalassemia With Sever Liver Iron Overloaded Patients Aged 16 and Above |
| Status | Primary Completion: September 23, 2024 (Actual) |
| Population | 50 eligible subjects aged 16 and above with transfusion-dependent thalassemia. |
| Inclusion Criteria | Serum ferritin >2500 µg/L or liver iron concentration (LIC) >15 mg/g dw despite prior chelation therapy. |
| Duration | 52 weeks of oral administration. |
| Primary Objective | To investigate the safety and efficacy of CN128. |
The study employs a dose-escalation regimen to ensure patient safety while establishing an effective therapeutic dose.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from published research and supplementary materials.[3][6]
In Vivo Iron Scavenging Efficacy in Rats
This protocol is designed to quantify the ability of an iron chelator to mobilize and promote the excretion of iron in an iron-overloaded animal model.
Pharmacokinetic Study in Rats
This protocol outlines the steps to determine key pharmacokinetic parameters like bioavailability, Cmax, and AUC.
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Animal Model: Sprague-Dawley rats are typically used.[4]
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Administration:
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Intravenous (IV) Group: A single dose is administered intravenously to serve as a reference for bioavailability calculation.
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Oral (PO) Group: A single dose (e.g., 75 μmol/kg) is administered by oral gavage (i.g.).[6]
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-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
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Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
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Bioanalysis: Plasma concentrations of CN128 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vitro Solution Preparation for Animal Dosing
A clear, homogenous solution is essential for accurate oral dosing in preclinical studies.
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Stock Solution: Prepare a concentrated stock solution of CN128 hydrochloride in DMSO (e.g., 28.6 mg/mL).[6]
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Vehicle Preparation:
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Take 100 μL of the DMSO stock solution.
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Add to 400 μL of PEG300 and mix thoroughly.
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Add 50 μL of Tween-80 and mix again.
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Add 450 μL of saline to bring the final volume to 1 mL.[6]
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Final Concentration: This protocol yields a working solution of ≥ 2.86 mg/mL.[6] The solution should be prepared fresh before administration.
Conclusion
CN128 hydrochloride is a promising, orally active iron chelator that addresses many limitations of existing therapies. Its development was guided by a rational design approach to reduce metabolic inactivation, resulting in a compound with superior lipophilicity and iron scavenging ability compared to deferiprone.[3][4][5] Preclinical data highlight its excellent oral bioavailability and a strong safety profile.[6] The ongoing Phase IIb clinical trial will provide crucial data on its long-term safety and efficacy in patients with severe iron overload, potentially establishing CN128 as a valuable new treatment option for managing this life-threatening condition.[8]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effectiveness of the Iron Chelator CN128 in Mitigating the Formation of Dopamine Oxidation Products Associated with the Progression of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
